molecular formula C11H15NO3S B3006655 1-(3-Methoxyphenyl)sulfonylpyrrolidine CAS No. 670272-01-2

1-(3-Methoxyphenyl)sulfonylpyrrolidine

Cat. No.: B3006655
CAS No.: 670272-01-2
M. Wt: 241.31
InChI Key: IIPMOBPTOZBRNF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)sulfonylpyrrolidine is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a 3-methoxyphenylsulfonyl group. The presence of the sulfonyl group and the methoxy substituent on the phenyl ring contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)sulfonylpyrrolidine typically involves the reaction of pyrrolidine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Chemical Reactions Analysis

1-(3-Methoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce corresponding sulfoxides or sulfides.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form different substituted derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and pyrrolidine.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and inhibit certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

1-(3-Methoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds that contain a pyrrolidine ring and a sulfonyl group. Some of these similar compounds include:

    1-(4-Methoxyphenyl)sulfonylpyrrolidine: Similar structure but with the methoxy group at the para position.

    1-(3-Chlorophenyl)sulfonylpyrrolidine: Contains a chloro substituent instead of a methoxy group.

    1-(3-Methylphenyl)sulfonylpyrrolidine: Features a methyl group instead of a methoxy group.

The uniqueness of this compound lies in the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-10-5-4-6-11(9-10)16(13,14)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPMOBPTOZBRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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